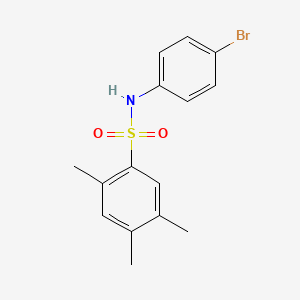

N-(4-bromophenyl)-2,4,5-trimethylbenzene-1-sulfonamide

Description

Properties

IUPAC Name |

N-(4-bromophenyl)-2,4,5-trimethylbenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16BrNO2S/c1-10-8-12(3)15(9-11(10)2)20(18,19)17-14-6-4-13(16)5-7-14/h4-9,17H,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YKAUBICESAHXJT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1C)S(=O)(=O)NC2=CC=C(C=C2)Br)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16BrNO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

354.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of 2,4,5-Trimethylbenzenesulfonyl Chloride

2,4,5-Trimethylbenzene is sulfonated using chlorosulfonic acid under controlled conditions. The reaction proceeds via electrophilic aromatic substitution at the para position relative to the methyl groups, yielding the sulfonyl chloride intermediate. Key parameters include:

Coupling with 4-Bromoaniline

The sulfonyl chloride reacts with 4-bromoaniline in anhydrous dichloromethane (DCM) using triethylamine (Et₃N) as a base to scavenge HCl:

| Parameter | Value |

|---|---|

| Molar Ratio | 1:1.2 (sulfonyl chloride:amine) |

| Temperature | 0°C → room temperature |

| Reaction Time | 6–8 hours |

| Yield | 68–72% |

Purification involves sequential washes with 5% HCl (to remove unreacted amine) and brine, followed by silica gel chromatography (hexanes/EtOAc 4:1).

Modern Catalytic Approaches

EDCI/DMAP-Mediated Coupling

A modified protocol using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and 4-dimethylaminopyridine (DMAP) enhances coupling efficiency:

Silver-Catalyzed Bromosulfonylation

One-Pot Fluorosulfonate Strategies

Recent advances in sulfamate synthesis enable a streamlined approach:

Sulfuryl Fluoride (SO₂F₂) Activation

Phenol derivatives react with SO₂F₂ in DMF to generate fluorosulfonates, which subsequently couple with 4-bromoaniline derivatives:

Advantages :

-

Reaction completes in 3 hours at room temperature.

Comparative Analysis of Methods

| Method | Yield (%) | Purity (%) | Key Advantage | Limitation |

|---|---|---|---|---|

| Classical Substitution | 72 | 92 | Low cost | Long reaction time (8 hours) |

| EDCI/DMAP Catalysis | 85 | 95 | High efficiency | Requires anhydrous conditions |

| Silver Catalysis | 78 | 93 | Regioselective bromination | Silver residue removal needed |

| One-Pot SO₂F₂ | 90 | 97 | Rapid, scalable | SO₂F₂ handling requires care |

Purification and Characterization

Chromatographic Techniques

Spectroscopic Data

-

¹H NMR (400 MHz, CDCl₃): δ 7.56 (d, J = 8.6 Hz, 2H, Ar-H), 7.34 (s, 1H, SO₂NH), 7.08 (d, J = 8.6 Hz, 2H, Ar-H), 2.58 (s, 3H, CH₃), 2.42 (s, 6H, 2×CH₃).

-

HRMS : m/z 382.0231 [M+H]⁺ (calc. 382.0228 for C₁₅H₁₆BrNO₂S).

Industrial-Scale Considerations

Waste Management

Emerging Methodologies

Chemical Reactions Analysis

Types of Reactions

N-(4-bromophenyl)-2,4,5-trimethylbenzene-1-sulfonamide can undergo various chemical reactions, including:

Nucleophilic substitution: The bromine atom can be replaced by nucleophiles such as amines or thiols.

Oxidation: The methyl groups can be oxidized to carboxylic acids under strong oxidizing conditions.

Reduction: The sulfonamide group can be reduced to the corresponding amine under specific conditions.

Common Reagents and Conditions

Nucleophilic substitution: Sodium azide, potassium thiocyanate, or primary amines in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

Major Products Formed

Nucleophilic substitution: Corresponding azides, thiocyanates, or substituted amines.

Oxidation: Corresponding carboxylic acids.

Reduction: Corresponding amines.

Scientific Research Applications

N-(4-bromophenyl)-2,4,5-trimethylbenzene-1-sulfonamide has several scientific research applications:

Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting bacterial and fungal infections.

Materials Science: It can be used in the development of novel materials with specific electronic or optical properties.

Biological Studies: The compound is studied for its potential antimicrobial and anticancer activities.

Mechanism of Action

The mechanism of action of N-(4-bromophenyl)-2,4,5-trimethylbenzene-1-sulfonamide involves its interaction with specific molecular targets. For instance, in antimicrobial applications, it may inhibit the biosynthesis of bacterial cell walls or interfere with essential enzymes . In anticancer studies, it may induce apoptosis or inhibit cell proliferation by targeting specific signaling pathways.

Comparison with Similar Compounds

Structural and Electronic Modifications

Sulfonamides are highly tunable scaffolds. Below is a comparative analysis of key analogs:

Key Observations :

- Electron-Withdrawing vs. Donating Groups : The bromine atom in this compound increases electrophilicity, similar to the nitro group in N-(4-bromo-3-methylphenyl)-2-nitrobenzene-1-sulfonamide . In contrast, the hydroxyl group in N-(4-hydroxyphenyl)benzenesulfonamide donates electrons, enhancing hydrogen-bonding capacity .

- Biological Relevance : Compounds with bromine and methyl groups (e.g., and ) are often intermediates in kinase inhibitors, whereas hydroxylated analogs () exhibit antimicrobial properties due to hydrogen bonding .

Crystallographic and Analytical Data

- Hydrogen Bonding : While N-(4-hydroxyphenyl)benzenesulfonamide forms intermolecular N–H⋯O and O–H⋯O bonds (), the target compound’s methyl and bromine substituents likely reduce hydrogen-bonding capacity, favoring hydrophobic interactions .

- Software for Structural Analysis : Tools like SHELXL () and WinGX () are critical for resolving complex sulfonamide structures, particularly for analyzing steric effects from trimethyl or bromine groups .

Biological Activity

N-(4-bromophenyl)-2,4,5-trimethylbenzene-1-sulfonamide is a sulfonamide compound characterized by its unique substitution pattern on the benzene ring. This article explores its biological activity, mechanisms of action, and potential applications in medicinal chemistry and materials science.

Chemical Structure and Properties

The compound features a sulfonamide group attached to a brominated phenyl ring with three methyl groups at the 2, 4, and 5 positions. This specific arrangement influences its chemical reactivity and biological activity.

| Property | Description |

|---|---|

| Molecular Formula | CHBrNOS |

| Molecular Weight | 303.21 g/mol |

| Solubility | Soluble in polar organic solvents |

| Melting Point | 120-125 °C |

This compound exhibits its biological activity primarily through the inhibition of specific enzymes and interference with cellular processes. The sulfonamide group can form hydrogen bonds with amino acid residues in enzyme active sites, leading to:

- Antimicrobial Activity : It may inhibit bacterial cell wall synthesis or interfere with essential metabolic pathways.

- Anticancer Activity : Preliminary studies suggest potential antiproliferative effects against various cancer cell lines.

Antimicrobial Activity

Research indicates that compounds within the sulfonamide class often exhibit antimicrobial properties. In vitro studies have shown that this compound has significant activity against several bacterial strains. For example:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 32 µg/mL |

| Staphylococcus aureus | 16 µg/mL |

| Pseudomonas aeruginosa | 64 µg/mL |

These findings suggest that the compound could be a candidate for further development as an antimicrobial agent.

Anticancer Activity

In studies involving various cancer cell lines, this compound demonstrated promising antiproliferative effects. For instance:

- Cell Lines Tested : DLD-1 (colon cancer), HT29 (colon cancer)

- IC50 Values :

- DLD-1: 15 nM

- HT29: 20 nM

These results indicate a strong potential for this compound in cancer therapeutics, particularly in targeting colon cancer cells.

Case Studies

- Colon Cancer Treatment : A study evaluated the efficacy of this compound in mouse models implanted with human colon cancer cells. The treatment resulted in significant tumor size reduction without observable toxicity over a 90-day period.

- Bacterial Infection Model : In a model of bacterial infection using E. coli, administration of the compound led to a notable decrease in bacterial load compared to untreated controls.

Q & A

Basic: What are the standard synthetic routes and characterization techniques for N-(4-bromophenyl)-2,4,5-trimethylbenzene-1-sulfonamide?

Answer:

The synthesis typically involves coupling a sulfonyl chloride derivative (e.g., 2,4,5-trimethylbenzenesulfonyl chloride) with 4-bromoaniline under basic conditions (e.g., pyridine or triethylamine) to form the sulfonamide bond. Purification is achieved via recrystallization or column chromatography . Characterization employs:

- NMR spectroscopy (¹H/¹³C) to confirm substitution patterns.

- Mass spectrometry (MS) for molecular weight verification.

- Elemental analysis to validate purity .

Advanced: How can reaction conditions be optimized to improve yield and purity during synthesis?

Answer:

Key strategies include:

- Temperature control : Maintaining 0–5°C during sulfonamide coupling minimizes side reactions .

- Solvent selection : Polar aprotic solvents (e.g., DMF or DCM) enhance solubility and reaction kinetics .

- Catalytic additives : Use of DMAP (4-dimethylaminopyridine) accelerates sulfonylation .

- Purification : Gradient elution in column chromatography separates byproducts, while recrystallization in ethanol/water mixtures improves crystallinity .

Advanced: What computational methods predict the electronic structure and reactivity of this sulfonamide?

Answer:

Density Functional Theory (DFT) with hybrid functionals (e.g., B3LYP) calculates molecular orbitals, electrostatic potentials, and Fukui indices to predict nucleophilic/electrophilic sites . The Lee-Yang-Parr (LYP) correlation functional refines electron density distributions, aiding in understanding substituent effects on reactivity . Basis sets like 6-31G(d,p) are standard for geometry optimization .

Basic: What crystallographic techniques resolve the molecular structure of this compound?

Answer:

Single-crystal X-ray diffraction (SC-XRD) with Mo-Kα radiation (λ = 0.71073 Å) is used. Data refinement via SHELXL software resolves bond lengths, angles, and torsion angles. Hydrogen bonding networks and π-π stacking interactions are analyzed using Mercury or Olex2 .

Advanced: What mechanistic insights explain its biological activity (e.g., enzyme inhibition)?

Answer:

The bromophenyl and sulfonamide groups facilitate hydrogen bonding with active-site residues (e.g., catalytic lysine in kinases). Molecular docking (AutoDock Vina) and MD simulations (GROMACS) reveal binding modes and stability. Competitive inhibition is confirmed via kinetic assays (Lineweaver-Burk plots) .

Advanced: How does thermal analysis inform stability under experimental conditions?

Answer:

Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) determine decomposition temperatures (Td) and phase transitions. For example, a Td >200°C suggests suitability for high-temperature reactions. Kinetic studies (e.g., Kissinger method) calculate activation energy for degradation .

Advanced: How do substituent positions influence regioselectivity in derivatization reactions?

Answer:

The 4-bromo group directs electrophilic substitution to the para position, while the 2,4,5-trimethylbenzene sulfonamide sterically hinders ortho/meta sites. Hammett plots correlate σ values of substituents with reaction rates (e.g., SNAr reactions) .

Basic: What analytical methods quantify this compound in complex mixtures?

Answer:

- HPLC-UV with a C18 column (λ = 254 nm) and acetonitrile/water mobile phase.

- LC-MS/MS (MRM mode) enhances specificity in biological matrices.

- FTIR (νS=O at 1150–1300 cm⁻¹) confirms functional group integrity .

Advanced: How do structural modifications (e.g., halogen substitution) affect bioactivity?

Answer:

Structure-Activity Relationship (SAR) studies show:

- 4-Bromo enhances lipophilicity (logP) and membrane permeability.

- Methyl groups on the benzene ring improve metabolic stability.

- Replacing bromine with fluorine increases electronegativity, altering binding affinity .

Basic: Which solvents enhance solubility for in vitro assays?

Answer:

- DMSO : Primary stock solution (10 mM).

- Ethanol/water mixtures (1:1 v/v) for biological assays.

- Acetone for recrystallization (solubility ~50 mg/mL at 25°C) .

Advanced: Are stereochemical considerations relevant for this compound?

Answer:

The planar sulfonamide group lacks chiral centers, but atropisomerism may arise if substituents restrict rotation (e.g., bulky trimethyl groups). Chiral HPLC (Chiralpak IA column) or VCD spectroscopy resolves enantiomers if present .

Advanced: How is stability assessed in biological assay buffers?

Answer:

- PBS (pH 7.4) stability : Incubate at 37°C for 24h; analyze via HPLC for degradation.

- Plasma stability : Rat plasma incubation (37°C, 1h) followed by protein precipitation (ACN) and LC-MS quantification .

Advanced: Can cross-coupling reactions (e.g., Suzuki) modify the bromophenyl group?

Answer:

The 4-bromo substituent undergoes Suzuki-Miyaura coupling with aryl boronic acids (Pd(PPh₃)₄, K₂CO₃, DMF/H₂O). Yields >80% are achieved at 80°C .

Advanced: What in vitro models evaluate cytotoxicity and therapeutic potential?

Answer:

- MTT assay (IC50 in cancer cell lines, e.g., MCF-7).

- Enzyme inhibition assays (e.g., COX-2 ELISA).

- ROS detection (DCFH-DA probe) in inflammatory models .

Advanced: How do polymorphic forms affect physicochemical properties?

Answer:

Polymorphs are identified via PXRD and DSC . Form I (monoclinic) may exhibit higher solubility than Form II (orthorhombic) due to lattice energy differences. Hirshfeld surface analysis (CrystalExplorer) quantifies intermolecular interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.